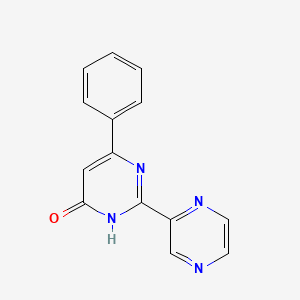

6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2-pyrazin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c19-13-8-11(10-4-2-1-3-5-10)17-14(18-13)12-9-15-6-7-16-12/h1-9H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRPZHCPLYVAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR would provide critical information about the electronic environment, connectivity, and number of unique nuclei in 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol.

The structure of the compound features several distinct proton and carbon environments. A key structural aspect to consider is the potential for keto-enol tautomerism, where the compound can exist as either the pyrimidin-4-ol (enol) form or the pyrimidin-4(3H)-one (keto) form. The observed NMR spectra would likely reflect one dominant tautomer or a mixture of both, depending on the solvent and temperature.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic rings and the exchangeable proton.

Phenyl Protons: The five protons of the phenyl group at the C6 position would typically appear as a complex multiplet in the aromatic region, estimated to be around δ 7.50-8.20 ppm.

Pyrimidine (B1678525) Proton: The single proton at the C5 position of the pyrimidine ring is expected to resonate as a singlet, likely in the range of δ 6.70-7.20 ppm.

Pyrazine (B50134) Protons: The three protons on the pyrazine ring would present a distinct splitting pattern. The proton at C3' of the pyrazine ring is anticipated to be the most downfield (around δ 9.30 ppm), followed by the protons at C6' (around δ 8.80 ppm) and C5' (around δ 8.70 ppm).

Hydroxyl/Amide Proton: A broad singlet corresponding to the O-H (enol form) or N-H (keto form) proton would be observed. Its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing in a wide range from δ 10.0 to 13.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Based on the molecule's asymmetry, 14 distinct carbon signals are expected.

Carbonyl/Enol Carbon (C4): This carbon would show a significant shift depending on the tautomeric form. In the keto form, a C=O signal would be expected around δ 165-175 ppm. In the enol form, the C-OH signal would be further downfield than other aromatic carbons but upfield from a true carbonyl, perhaps around δ 160-165 ppm.

Pyrimidine Carbons (C2, C6, C5): The C2 and C6 carbons, bonded to nitrogen and the substituent rings, would appear significantly downfield (δ 155-165 ppm). The C5 carbon would be found further upfield.

Aromatic Carbons: The carbons of the phenyl and pyrazine rings would resonate in the typical aromatic region of δ 120-150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar heterocyclic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| OH/NH (Tautomeric) | 10.0 - 13.0 | Broad Singlet (br s) |

| Pyrazine-H3' | ~9.30 | Doublet (d) |

| Pyrazine-H6' | ~8.80 | Doublet (d) |

| Pyrazine-H5' | ~8.70 | Doublet of Doublets (dd) |

| Phenyl-H (ortho, meta, para) | 7.50 - 8.20 | Multiplet (m) |

| Pyrimidine-H5 | 6.70 - 7.20 | Singlet (s) |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (C=O or C-OH) | 160 - 175 |

| C2, C6 | 155 - 165 |

| Pyrazine Carbons | 140 - 150 |

| Phenyl Carbons | 125 - 140 |

| C5 | 105 - 115 |

Vibrational Analysis using Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be instrumental in identifying the dominant tautomeric form. uc.ptcore.ac.uk

Keto Tautomer (Pyrimidin-4(3H)-one): If this form predominates, the spectrum would be characterized by a sharp N-H stretching vibration around 3100-3300 cm⁻¹ and a strong, prominent carbonyl (C=O) stretching absorption between 1650-1700 cm⁻¹.

Enol Tautomer (Pyrimidin-4-ol): The presence of the enol form would be indicated by a broad O-H stretching band in the region of 3200-3400 cm⁻¹. The absence of a strong carbonyl peak would further support this assignment.

Common Vibrations: Regardless of the tautomer, the spectrum would display characteristic absorptions for the aromatic systems. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). A series of sharp peaks corresponding to C=N and C=C stretching vibrations within the pyrimidine, pyrazine, and phenyl rings would appear in the 1400-1620 cm⁻¹ region. researchgate.netresearchgate.net The fingerprint region (below 1400 cm⁻¹) would contain complex bands related to various bending and deformation modes of the entire molecular framework.

Table 2: Representative Infrared Absorption Frequencies Based on general data for pyrimidine and related heterocyclic compounds. ripublication.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Enol Form) | -OH | 3200 - 3400 | Broad, Strong |

| N-H Stretch (Keto Form) | -NH- | 3100 - 3300 | Medium |

| Aromatic C-H Stretch | Ar-H | 3030 - 3100 | Medium-Weak |

| C=O Stretch (Keto Form) | Amide C=O | 1650 - 1700 | Strong |

| C=N and C=C Stretch | Aromatic Rings | 1400 - 1620 | Medium-Strong |

| Aromatic C-H Bending | Ar-H | 690 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. wikipedia.org For this compound (C₁₄H₁₀N₄O), the calculated molecular weight is 262.26 g/mol .

In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺·) would be observed at an m/z value corresponding to its exact mass, confirming the molecular formula. The fragmentation pattern under electron ionization (EI) would likely proceed through several key pathways:

Loss of CO: If the molecule exists in the pyrimidinone tautomeric form, a characteristic loss of a neutral carbon monoxide (CO) molecule (28 Da) is highly probable, leading to a significant fragment ion at m/z 234.

Loss of HCN: Cleavage of the pyrimidine or pyrazine ring can result in the loss of hydrogen cyanide (HCN, 27 Da).

Ring Cleavage: Fission at the bonds connecting the heterocyclic rings can lead to fragments corresponding to the phenyl cation (m/z 77) or the pyrazinylpyrimidinol radical cation.

Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings can undergo RDA reactions, leading to characteristic fragmentation patterns that can help confirm the ring structure. wikipedia.org

Analysis of these fragmentation pathways helps piece together the molecular structure, corroborating data from NMR and IR spectroscopy. sapub.orgmiamioh.edu

Table 3: Predicted Major Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Identity | Plausible Origin |

|---|---|---|

| 262 | [M]⁺· | Molecular Ion |

| 234 | [M - CO]⁺· | Loss of carbon monoxide from keto tautomer |

| 185 | [M - C₆H₅]⁺ | Loss of phenyl radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Conformation

While solution-state techniques like NMR are powerful, Single-Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov Although a crystal structure for this compound is not currently available in open literature, a hypothetical analysis would yield critical insights.

Tautomer Confirmation: SC-XRD would definitively identify whether the compound crystallizes in the pyrimidinol or pyrimidinone form by locating the position of the key hydrogen atom (on oxygen vs. nitrogen) and measuring the C4-O and C4-N bond lengths.

Molecular Conformation: The analysis would reveal the relative orientations of the three aromatic rings. Due to steric hindrance, the phenyl and pyrazinyl rings are expected to be twisted out of the plane of the central pyrimidine ring. The precise dihedral angles would be determined. In related bi-aryl heterocyclic systems, such twist angles can range from 10° to over 40°. nih.gov

This comprehensive suite of analytical methods provides the necessary data to fully elucidate and confirm the complex structure of this compound.

Computational Chemistry and Theoretical Modeling of 6 Phenyl 2 Pyrazin 2 Yl Pyrimidin 4 Ol

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol, DFT calculations are employed to determine its fundamental physicochemical properties with high accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy conformation of a molecule. For this compound, this process is typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or higher. researchgate.net The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov

The analysis of the electronic structure provides a detailed picture of the electron distribution within the molecule. In this compound, the pyrimidin-4-ol core, the phenyl substituent, and the pyrazinyl moiety create a conjugated system. The final optimized geometry would likely show a near-planar arrangement for the pyrimidine (B1678525) and pyrazine (B50134) rings, while the phenyl group may be twisted at a certain dihedral angle relative to the pyrimidine ring to minimize steric hindrance. This rotation can influence the degree of π-conjugation across the molecule, affecting its electronic properties. researchgate.net

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-N (pyrimidine ring) | 1.33 - 1.38 | 115 - 126 |

| C-C (pyrimidine ring) | 1.38 - 1.42 | 116 - 120 |

| C-O (hydroxyl) | 1.36 | - |

| C-C (phenyl ring) | ~1.39 | ~120 |

| C-C (pyrimidine-phenyl link) | ~1.49 | - |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Investigations

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and greater polarizability. ajchem-a.com

For this compound, the HOMO is expected to be distributed over the more electron-rich phenyl-pyrimidinol system, while the LUMO is likely localized on the electron-deficient pyrazine ring. This separation of frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. irjweb.com

Table 2: Calculated HOMO, LUMO, and Energy Gap for Parent Heterocycles (Illustrative) Calculations performed at the B3LYP/6-31+G(d,p) level. researchgate.netresearchgate.net

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzene | -6.76 | -0.37 | 6.39 |

| Pyridine | -6.89 | -0.65 | 6.24 |

| Pyrimidine | -7.44 | -0.81 | 6.63 |

| Pyrazine | -7.31 | -0.82 | 6.49 |

The substitution pattern in this compound would modulate these energy levels, generally leading to a smaller energy gap compared to the parent heterocycles, indicating increased reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atoms of the pyrimidine and pyrazine rings, as well as the oxygen atom of the hydroxyl group. researchgate.net

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. They are typically found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group. researchgate.net

Neutral Potential (Green): These regions, often found over the carbon framework of the aromatic rings, represent areas of intermediate electrostatic potential. researchgate.net

The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other charged or polar species. ajchem-a.com

Computational Studies of Reaction Mechanisms Involving Pyrimidine Ring Systems

Computational studies are instrumental in elucidating complex reaction mechanisms at the molecular level. For pyrimidine ring systems, DFT calculations can map out the entire reaction pathway for processes such as nucleophilic substitution, cyclization, ring-opening, and enzymatic catalysis. rsc.org These studies involve locating transition states and intermediates along the reaction coordinate and calculating the associated activation energies. researchgate.net

For instance, theoretical investigations into the synthesis of pyrido[2,3-d]pyrimidines have detailed the mechanistic steps of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov Similarly, the mechanism of action of herbicides that disrupt pyrimidine biosynthesis has been clarified through computational modeling of the inhibitor binding to the target enzyme. pnas.org For this compound, computational studies could explore its synthesis pathways or its potential metabolic transformations, identifying the most energetically favorable routes and rate-determining steps. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

Development and Validation of QSAR Models for Pyrimidine Derivatives

The development of a robust QSAR model for pyrimidine derivatives involves several key steps. This process is crucial for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. researchgate.net

Steps in QSAR Model Development:

Data Set Selection: A diverse set of pyrimidine derivatives with experimentally determined biological activities (e.g., IC₅₀ or pIC₅₀ values) is compiled. This set is typically divided into a training set for model generation and a test set for external validation. tandfonline.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometric, electrostatic, and quantum chemical descriptors that encode different aspects of the molecular structure. tandfonline.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The model's statistical significance, robustness, and predictive power are rigorously assessed. Internal validation techniques like leave-one-out cross-validation (Q²) and external validation using the test set (predictive R²) are employed. tandfonline.com

Numerous QSAR studies on pyrimidine derivatives have successfully identified key structural features responsible for activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov These models often highlight the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties in determining the biological potency of pyrimidine-based compounds. tandfonline.com

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R²) | Measures the predictive power of the model for an external test set. | > 0.5 |

| RMSE (Root Mean Square Error) | Measures the deviation between predicted and actual values. | As low as possible |

Significance of Molecular Descriptors and Statistical Analysis in QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their observed biological activities. nih.gov For compounds like this compound and related pyrimidine derivatives, QSAR studies are instrumental in predicting biological activity, understanding the mechanism of action, and guiding the design of new, more potent analogues.

The foundation of any QSAR model lies in the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net Descriptors can be broadly categorized into several classes, including constitutional (e.g., molecular weight, atom counts), topological (e.g., Wiener index, connectivity indices), geometric (3D), and physicochemical (e.g., logP, molar refractivity). nih.govresearchgate.net In the context of pyrimidine derivatives, specific descriptors related to electronic properties (such as HOMO and LUMO energies), hydrogen bonding capacity, and steric features are often crucial for modeling their interactions with biological targets. nih.gov

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust and predictive model. researchgate.net Once calculated, these descriptors serve as independent variables, while the biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) is the dependent variable.

Statistical analysis is then employed to develop the mathematical equation that links the descriptors to the activity. Several statistical methods are commonly used in QSAR studies:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods used to create a linear relationship between a set of descriptors and biological activity. nih.govnih.gov

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the predictor variables to a smaller set of uncorrelated components and then performs regression on these components. researchgate.net

Artificial Neural Networks (ANN): ANNs are powerful for modeling complex, non-linear relationships that MLR cannot capture. nih.gov This method is often capable of producing models with higher predictive power compared to linear methods. nih.gov

The validity and predictive power of a developed QSAR model are assessed using various statistical parameters, such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q² or q²), and external validation using a test set of compounds (R²pred). nih.govjapsonline.comnih.gov A statistically robust QSAR model provides valuable insights into the structural requirements for a compound's activity, highlighting which molecular features are beneficial or detrimental. For instance, a QSAR study on pyrimidine derivatives might reveal that increased hydrophobicity in one part of the molecule and the presence of a hydrogen bond donor in another are key to enhancing inhibitory activity against a specific kinase. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Descriptor Example | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| Topological | Wiener Index (W) | A distance-based index that reflects the branching of the molecular skeleton. researchgate.net |

| Physicochemical | LogP (Partition Coefficient) | Measures the lipophilicity or hydrophobicity of a compound. japsonline.com |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital, related to reactivity. nih.gov |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| 3D-Descriptors | Molecular Surface Area | The total surface area of the molecule, influencing solubility and interactions. |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into how a ligand, such as this compound, might interact with a biological target at an atomic level. mdpi.com These methods are central to modern drug discovery, enabling the prediction of binding modes, the estimation of binding affinities, and the exploration of the dynamic behavior of ligand-receptor complexes. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For this compound, docking studies would involve placing the molecule into the three-dimensional structure of a potential protein target, such as a kinase, which are common targets for pyrimidine-based inhibitors. japsonline.comnih.gov The process involves a scoring function that estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating more favorable binding. nih.gov

The interaction profile reveals the specific non-covalent interactions that stabilize the complex. Key interactions for pyrimidine derivatives often include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine and pyrazine rings, as well as the hydroxyl group, can act as hydrogen bond acceptors or donors, often forming critical interactions with amino acid residues in the hinge region of kinase active sites (e.g., with glutamate (B1630785) or aspartate residues). japsonline.com

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic systems of the phenyl, pyrazine, and pyrimidine rings can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, in studies of similar pyrimidine inhibitors targeting cyclin-dependent kinases (CDKs), the pyrimidine core frequently forms hydrogen bonds with the backbone of the hinge region, while substituted phenyl groups occupy adjacent hydrophobic pockets. nih.gov Predicting these interactions for this compound allows for a rational assessment of its potential as an inhibitor for specific targets.

Table 2: Hypothetical Docking Results for this compound against a Kinase Target

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | Pyrimidine N1 with Leu83 backbone NH; Pyrimidin-4-ol with Asp86 side chain |

| Hydrophobic Interactions | Phenyl ring with Val35, Ala48, Leu134 |

| Pi-Pi Stacking | Pyrazine ring with Phe80 |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. semanticscholar.org When a lead compound like this compound exists, its structural features can be used to screen for potential biological targets. This can be done through two main approaches:

Ligand-Based Virtual Screening (LBVS): If the target is unknown, the structure of this compound can be used as a query to search databases for known compounds with similar 2D or 3D features (shape, pharmacophores). nih.gov The known targets of these similar compounds then become potential targets for the query molecule.

Structure-Based Virtual Screening (SBVS) / Reverse Docking: In this approach, the this compound molecule is docked against a large collection of known protein structures. researchgate.net Proteins that show high predicted binding affinities are identified as potential targets.

These screening methods can rapidly prioritize potential targets for further experimental validation. For instance, a pharmacophore model could be generated based on the key features of this compound: a hydrogen bond donor (the -OH group), hydrogen bond acceptors (the pyrimidine and pyrazine nitrogens), and an aromatic ring feature. This model can then be used to screen databases like ZINC or ChEMBL to find compounds with similar arrangements and, by extension, identify their known protein targets. japsonline.com

Table 3: Illustrative Workflow for Virtual Screening

| Step | Description | Method/Tool |

|---|---|---|

| 1. Query Definition | Define the 3D structure or pharmacophore of this compound. | Molecular modeling software |

| 2. Database Selection | Choose a database of protein structures or compounds to screen against. | PDB (Protein Data Bank), ZINC, ChEMBL |

| 3. Screening Execution | Perform docking (SBVS) or similarity search (LBVS). | AutoDock, Glide, ROCS |

| 4. Hit List Generation | Rank the results based on docking score, similarity index, or other metrics. | Scoring functions, Tanimoto coefficient |

| 5. Post-Processing & Analysis | Filter hits based on physicochemical properties (e.g., Lipinski's Rule of Five) and analyze ligand-protein interactions. | ADMET prediction tools, visual inspection |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the protein and the ligand. mdpi.com An MD simulation of a complex between this compound and a putative target protein would simulate the atomic motions of the system, providing insights into the stability of the binding mode and the conformational changes that may occur.

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the structural stability of the complex over the simulation time. A stable RMSD plot indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, confirming the stability of key interactions predicted by docking.

MD simulations can validate the docking results by showing whether the predicted binding pose is stable in a dynamic, solvated environment. nih.gov Furthermore, these simulations can reveal alternative binding conformations or highlight the role of water molecules in mediating ligand-protein interactions, providing a more complete and accurate picture of the binding event. nih.gov This detailed understanding of the dynamic behavior is crucial for optimizing the structure of lead compounds to improve their binding affinity and selectivity.

Structure Activity Relationship Sar Investigations on Pyrimidine and Pyrazine Derivatives with Relevance to 6 Phenyl 2 Pyrazin 2 Yl Pyrimidin 4 Ol

Systematic Examination of Substituent Effects on Molecular Interactions

A systematic approach to SAR involves modifying each part of the lead compound to probe its interaction with the biological target. The pyrimidine (B1678525) scaffold allows for structural variations at multiple positions, making it a versatile template for drug design. mdpi.com

The phenyl ring at the C6 position of the pyrimidine core typically extends into a hydrophobic pocket of the target protein, such as a kinase. Therefore, the nature and position of substituents on this ring can profoundly impact binding affinity and selectivity.

Research on related pyrimidine derivatives has demonstrated that substitutions on the phenyl ring significantly modulate biological activity. nih.gov For instance, studies on various 4,6-diarylpyrimidines revealed that the electronic properties of substituents are key determinants of potency. nih.gov The introduction of electron-withdrawing groups (e.g., chloro, fluoro, nitro) or electron-donating groups (e.g., methoxy, hydroxyl) can alter the molecule's electronic distribution and its ability to form favorable interactions. nih.govderpharmachemica.com

Electron-Withdrawing Groups (EWGs): Halogen substitutions, such as fluoro and chloro groups, have been shown to enhance the biological activity of pyrimidine derivatives. A 4-fluoro substitution on the phenyl ring, for example, led to excellent antitubercular activity in one series of compounds. derpharmachemica.com This enhancement may be attributed to the formation of specific halogen bonds or favorable electronic interactions within the target's active site. In some cases, EWGs like nitro groups also produced remarkable antimicrobial activity. nih.gov

Electron-Donating Groups (EDGs): Methoxy and hydroxyl groups on the phenyl ring have also been associated with significant biological activity. nih.gov These groups can act as hydrogen bond acceptors or donors, potentially forming additional stabilizing interactions with amino acid residues in the target protein.

The position of the substituent (ortho, meta, or para) is also critical. The para position is often favored as it allows the substituent to project into a specific sub-pocket of the binding site without causing steric hindrance.

Table 1: Influence of Phenyl Ring Substituents on the Biological Activity of Pyrimidine Derivatives

| Substituent | Position | Electronic Effect | Observed Impact on Activity | Reference |

| Fluoro | Para | Electron-Withdrawing | Excellent antitubercular activity | derpharmachemica.com |

| Chloro | Para | Electron-Withdrawing | Remarkable antimicrobial activity | nih.gov |

| Nitro | Para | Electron-Withdrawing | Notable antimicrobial activity | nih.gov |

| Methoxy | Para | Electron-Donating | Significant antimicrobial activity | nih.gov |

| Hydroxyl | Para | Electron-Donating | Potent antimicrobial activity | nih.gov |

Conformational and Electronic Impact of Pyrazine (B50134) Moiety Modifications

Modifications to the pyrazine moiety can affect:

Basicity and Hydrogen Bonding: The nitrogen atoms in the pyrazine ring are weak bases and can act as hydrogen bond acceptors. nih.gov Altering their position or adding substituents to the ring can modulate the molecule's ability to form hydrogen bonds, which are often critical for anchoring a ligand in its binding site.

Steric Profile: Adding substituents to the pyrazine ring can introduce steric bulk, which may either enhance binding by filling a specific pocket or reduce activity by causing clashes with the protein surface.

Electronic Properties: The electron-withdrawing nature of the pyrazine ring affects the electron density of the adjacent pyrimidine core. scribd.com Swapping the pyrazine for other heterocyclic systems (e.g., pyridine, pyrazole) or acyclic groups would significantly alter the electronic profile and, consequently, the binding mode and affinity. nih.gov Studies on related compounds show that such "scaffold hopping" can be a successful strategy for lead optimization. nih.gov

The pyrimidin-4-ol core is arguably the most critical pharmacophoric element of the scaffold, particularly for compounds targeting ATP-binding sites, such as protein kinases. This moiety can exist in a tautomeric equilibrium with its keto form, pyrimidin-4-one. This structural feature is vital for forming key hydrogen bonds that anchor the molecule to the "hinge region" of a kinase's ATP-binding pocket, mimicking the interaction of the adenine (B156593) base of ATP. researchgate.netrsc.org

The pyrimidin-4-ol group typically provides both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (a ring nitrogen, usually at position 1 or 3), which is a classic pattern for hinge-binding motifs. researchgate.net Comprehensive SAR studies on various pyrimidine-based kinase inhibitors have consistently shown that this central ring is crucial for their activity. nih.gov Any modification that disrupts the hydrogen bonding capacity of this core, such as removing the hydroxyl group or altering the pyrimidine ring itself, often leads to a significant loss of biological activity.

Correlation of Specific Structural Features with Observed Biological Responses

For example, in the context of protein kinase inhibition, the SAR can be summarized as follows:

Hinge Binding: The pyrimidin-4-ol core engages with the kinase hinge region via hydrogen bonds.

Hydrophobic Interactions: The phenyl group at C6 occupies a hydrophobic region of the active site. The potency is fine-tuned by substituents on this ring that optimize van der Waals and electronic interactions.

Solvent-Exposed Region: The pyrazine moiety at C2 often points towards the solvent-exposed region of the ATP-binding site, where it can be modified to improve physicochemical properties (like solubility) or to gain additional interactions with the protein.

The following table presents data from related pyrimidine derivatives, illustrating how specific structural features correlate with inhibitory activity against certain protein kinases.

Table 2: Correlation of Structural Features of Pyrimidine Analogs with Biological Activity

| Compound Scaffold | Key Substituents | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| Pyrazolo[1,5-a]pyrimidine | 6-(Thien-3-yl), 3-(4-Methoxyphenyl) | KDR Kinase | 19 nM | nih.gov |

| 4,6-Diarylpyrimidin-2-amine | 4-(4-Fluorophenyl) | M. tuberculosis | 3.12 µg/mL | derpharmachemica.com |

| Pyrimidine-5-carbonitrile | Phenyl and other moieties | EGFRWT, EGFRT790M | Potent Inhibition | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Cyano pyrazole (B372694) and ethyl ester analogs | EGFR Kinase | 0.054 µM, 0.034 µM | rsc.org |

| Thiazolo[5,4-d]pyrimidine | 5-(5-Methylfuryl), 7-(Arylpiperazine) | Adenosine A₂A Receptor | High Affinity | mdpi.com |

This data underscores the modular nature of the pyrimidine scaffold, where different regions of the molecule can be independently optimized to achieve a desired biological profile.

Principles for Rational Design and Lead Optimization of Pyrimidine-Based Scaffolds

The accumulated SAR knowledge provides a clear framework for the rational design and optimization of new pyrimidine-based compounds. researchgate.netresearchgate.net Key principles include:

Scaffold Retention: The pyrimidin-4-ol core should generally be retained as the primary anchoring element, especially for kinase inhibitors, due to its proven role as a hinge-binder. nih.gov

Systematic Phenyl Ring Exploration: A variety of substituents should be explored at the ortho, meta, and para positions of the C6-phenyl ring to probe for additional hydrophobic and polar interactions. Combining computational modeling with synthesis can predict which substituents are most likely to improve potency. researchgate.net

Modification of the C2-Substituent: The pyrazine moiety at the C2 position is a prime candidate for modification to enhance properties such as selectivity, solubility, and metabolic stability. Strategies can include:

Substituent Addition: Adding small polar or nonpolar groups to the pyrazine ring.

Scaffold Hopping: Replacing the pyrazine with other five- or six-membered heterocycles (e.g., pyridine, thiazole, pyrazole) to explore different interaction patterns and physicochemical properties. nih.gov

Target-Specific Design: The design strategy must be tailored to the specific target. For example, designing a selective kinase inhibitor requires exploiting differences in the amino acid residues of the ATP-binding sites between different kinases. This can often be achieved by modifying the substituents on the phenyl or pyrazine rings to interact with unique residues outside the conserved hinge region. rsc.org

Extensive lead optimization campaigns on similar scaffolds have demonstrated the success of these principles, leading to the development of potent and selective inhibitors for a range of therapeutic targets. nih.gov

Mechanistic Research and Molecular Targeting Studies of Pyrimidine and Pyrazine Analogues in in Vitro Systems

Modulation of Key Enzyme Activities

Pyrimidine (B1678525) and pyrazine (B50134) derivatives have been extensively studied for their potential to inhibit key enzymes involved in cell cycle regulation, inflammation, and metabolic pathways.

Kinase Inhibition Profiling (e.g., CDK2, EGFR, Eg5, SGK) in In Vitro Assays

The inhibition of protein kinases is a critical strategy in modern drug discovery, particularly in oncology. Various pyrimidine and pyrazine analogues have demonstrated potent and often selective inhibition of different kinase families.

A series of 4-anilinopyrimidine derivatives were evaluated against a wide panel of kinases. nih.govresearchgate.net Among these, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea compounds were found to selectively target members of the class III receptor tyrosine kinase (RTK) family, which includes KIT, Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and Fms-like tyrosine kinase 3 (FLT3). nih.govresearchgate.net The substitution pattern on the pyrimidine ring was crucial for selectivity. For instance, a 6-phenyl group conferred the highest selectivity for KIT and PDGFRβ. nih.gov

In the realm of cell cycle control, novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). mdpi.com One of the most potent compounds in this series, compound 15 , exhibited a Kᵢ value of 0.005 µM for CDK2 and showed a degree of selectivity over other tested CDKs. mdpi.com Mechanistic studies in ovarian cancer cells confirmed that this compound reduced the phosphorylation of the retinoblastoma protein, a key CDK2 substrate, leading to cell cycle arrest and apoptosis. mdpi.com

Furthermore, 2,6-disubstituted pyrazines have emerged as a promising chemotype for inhibiting Casein Kinase 2 (CSNK2A). nih.gov An analogue featuring an ortho-methoxy aniline (B41778) group demonstrated potent in-cell target engagement for CSNK2A and had improved kinome-wide selectivity. nih.gov Other research has identified aminopyrimidine derivatives like AMG 900 as highly selective and orally bioavailable inhibitors of Aurora kinases. acs.org

| Compound Class/Name | Target Kinase | Inhibition Value (Kᵢ/IC₅₀) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | Kᵢ = 0.005 µM | mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14) | CDK2 | Kᵢ = 0.007 µM | mdpi.com |

| 2,6-disubstituted pyrazines | CSNK2A | IC₅₀ <100 nM | nih.gov |

| 6-phenyl-4-anilinopyrimidine (Compound 19) | KIT, PDGFRβ | Selective dual inhibitor | nih.gov |

| AMG 900 | Aurora Kinases | Highly selective inhibitor | acs.org |

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

The anti-inflammatory properties of pyrimidine derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins. nih.gov The primary mechanism of action involves the suppression of COX-1 and COX-2 activity, thereby reducing the synthesis of prostaglandin (B15479496) E₂ (PGE₂). nih.gov

Studies have focused on developing pyrimidine-based inhibitors with selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to minimize gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comscialert.net Certain pyrimidine derivatives have demonstrated a higher affinity for COX-2, with inhibitory activities comparable to the reference drug meloxicam. mdpi.com For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their inhibitory potential against COX enzymes, with several compounds showing potent activity. nih.gov In one study, a novel pyrimidine-based fluorescent compound was identified as a potent and selective COX-2 inhibitor with an IC₅₀ value of 1.8 μM. rsc.org

| Compound Class/Name | Target Enzyme | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | mdpi.com |

| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | mdpi.com |

| Pyrimidine-based fluorescent inhibitor (Compound 6) | COX-2 | 1.8 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 7) | COX-2 | Weak inhibition of COX-1 | nih.gov |

Dihydrofolate Reductase (DHFR) and Alpha-Amylase Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition DHFR is a crucial enzyme in the synthesis of nucleic acids, making it a key target for anticancer and antimicrobial agents. nih.gov Pyrimidine analogues, particularly those based on a pyrazolo[3,4-d]pyrimidine scaffold, have been designed as DHFR inhibitors. nih.govnih.gov One study detailed a series of pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogs that acted as dual inhibitors of both DHFR and thymidylate synthetase (TS). nih.gov The lead compound from this series, 6i , showed potent inhibition of DHFR with an IC₅₀ of 2.41 µM. nih.gov Another series of pyrazolo[3,4-d]pyrimidine analogues bearing amino acid conjugates also demonstrated considerable inhibitory activity against human DHFR, with some compounds showing IC₅₀ values below 1 µM, which is more potent than the reference drug methotrexate (B535133) in the same assay. nih.gov

Alpha-Amylase Inhibition Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have explored pyrimidine derivatives as inhibitors of this enzyme. mdpi.comajchem-a.com One investigation of novel pyrimidine derivatives found that a compound featuring a fluoro substituent displayed the strongest inhibitory effect against both α-glucosidase and α-amylase, with IC₅₀ values of 12.16 ± 0.12 µM and 11.13 ± 0.12 µM, respectively. mdpi.com Another study identified S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate as a potent in vitro alpha-amylase inhibitor. ajchem-a.com Some pyrimidine-fused derivatives have shown selective inhibition of α-glucosidase over α-amylase, which could be advantageous in reducing certain intestinal side effects. nih.gov

| Compound Class/Name | Target Enzyme | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine (Compound 6i) | DHFR | 2.41 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (Compound 10e) | DHFR | < 1 µM | nih.gov |

| Pyrimidine derivative (Compound 4) | Alpha-Amylase | 11.13 ± 0.12 µM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine (Compound f) | Alpha-Amylase | 134.30 µM | eurjchem.com |

Interactions with Cellular Receptors and Signaling Cascades

Beyond direct enzyme inhibition, pyrimidine and pyrazine analogues can modulate cellular functions by interacting with receptors and influencing downstream signaling pathways.

G-Protein Coupled Receptor (GPR119) Agonism in Cellular Models

GPR119 is a G-protein coupled receptor expressed primarily in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes. semanticscholar.org Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion. semanticscholar.org Several classes of pyrimidine derivatives have been developed as potent GPR119 agonists.

Novel series of phenylamino- and phenoxy-substituted pyrazolo[3,4-d]pyrimidines and tricyclic pyrazolopyrimidines have been synthesized and shown to act as GPR119 agonists. nih.govnih.gov In another study, optimization of a series of pyrimido[5,4-b] mdpi.comnih.govoxazine derivatives led to the discovery of compounds with potent agonistic activities, with EC₅₀ values as low as 12 nM. semanticscholar.org

| Compound Class/Name | Receptor Target | Activity Value (EC₅₀) | Reference |

|---|---|---|---|

| Pyrimido[5,4-b] mdpi.comnih.govoxazine (Compound 15) | GPR119 | 12 nM | semanticscholar.org |

| Pyrimido[5,4-b] mdpi.comnih.govoxazine (Compound 10) | GPR119 | 13 nM | semanticscholar.org |

| Tricyclic pyrazolopyrimidine (Compound 29) | GPR119 | Significantly improved in vitro activity | nih.gov |

Activation of Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is crucial for bone formation and regeneration. nih.gov Certain pyrimidine derivatives have been identified as potent bone anabolic agents that function by activating this pathway. nih.govnih.gov

In a comprehensive study, a pyrimidine derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (compound 18a ), was found to be a highly efficacious anabolic agent in vitro at a concentration of 1 pM. nih.govnih.gov Mechanistic investigations using western blotting revealed that this compound promotes osteogenesis by upregulating the BMP2/SMAD1 signaling pathway. nih.gov Treatment with compound 18a led to a significant enhancement in the phosphorylation of SMAD1. nih.gov Phosphorylated SMAD1 then translocates into the nucleus, where it activates the expression of key osteogenic transcription factors like RUNX2, which in turn induces genes responsible for bone formation, such as osteocalcin (B1147995) and type I collagen. nih.gov

Mechanistic Insights into Cellular Effects in In Vitro Models

While extensive research specifically targeting 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol is not widely available in public literature, the broader class of pyrimidine and pyrazine analogues has been the subject of numerous mechanistic studies. These investigations in various in vitro systems provide a foundational understanding of the potential cellular and molecular mechanisms that compounds like this compound may employ. The core structure, which combines both pyrimidine and pyrazine rings, is a recurring motif in molecules designed to interact with key cellular pathways, particularly in the context of oncology research. Insights from these related compounds focus on three primary areas: the induction of oxidative stress, modulation of apoptosis and the cell cycle, and the inhibition of tubulin polymerization.

Induction of Oxidative Stress Pathways in Cultured Cell Lines

The anticancer activity of certain pyrimidine analogues has been linked to their ability to generate reactive oxygen species (ROS). arabjchem.orgsemanticscholar.org An imbalance between the production of ROS and the cell's ability to detoxify these reactive products leads to oxidative stress, which can inflict damage upon cellular components, including DNA, proteins, and lipids, ultimately triggering cell death.

Studies on novel pyrazolo[3,4-d]pyrimidine derivatives, which share a fused heterocyclic system with pyrimidine, have shown that their mechanism of action involves the generation of ROS. semanticscholar.org Further investigation into a series of pyrazolo[3,4-d]pyrimidine compounds demonstrated that their antitumor effects were associated with a significant elevation in the intracellular levels of hydrogen peroxide (H₂O₂) and nitric oxide (NO), both key mediators of oxidative stress. researchgate.net This increase in ROS disrupts the cellular redox balance, activating downstream signaling cascades that contribute to the cytotoxic effects observed in cancer cell lines. researchgate.net For instance, the treatment of human breast (MCF-7), liver (HepG2), and lung (A549) cancer cells with these compounds led to measurable changes in oxidative stress parameters, suggesting that the induction of oxidative stress is a key component of their antiproliferative activity. researchgate.net

| Compound | Target Cell Line | Effect on H₂O₂ Production | Effect on NO Production | Antiproliferative Activity (IC₅₀) |

|---|---|---|---|---|

| Analogue 11 | MCF-7 | Significant Increase | Significant Increase | 3.60 µg/mL |

| Analogue 22 | A549 | Significant Increase | Significant Increase | 4.80 µg/mL |

| Cisplatin (Reference) | MCF-7 | - | - | 4.70 µg/mL |

| Cisplatin (Reference) | A549 | - | - | 3.65 µg/mL |

Apoptotic Pathway Modulation and Cell Cycle Control in Proliferating Cells

A primary mechanism by which pyrimidine-based compounds exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle progression. arabjchem.orgnih.gov

Apoptotic Pathway Modulation Research has shown that pyrimidine derivatives can trigger apoptosis in cancer cells through various signaling pathways. nih.gov One study identified a pyrimidine-tethered chalcone (B49325) derivative, compound B-4, as a potent inducer of apoptosis in both non-small cell lung cancer (A549) and breast cancer (MCF-7) cells. nih.gov Mechanistically, pyrimidine analogues have been found to activate intrinsic and extrinsic apoptotic pathways. This can involve the activation of key executioner enzymes like caspase-3 and initiator caspases such as caspase-9. arabjchem.orgmdpi.com For example, certain imidazole–pyrimidine–sulfonamide hybrids were shown to elicit a significant increase in caspase-9 levels in MCF-7 cells. mdpi.com Furthermore, some analogues can down-regulate the expression of anti-apoptotic proteins, such as Mcl-1, further tipping the cellular balance towards cell death. arabjchem.org

Cell Cycle Control In addition to inducing apoptosis, pyrimidine analogues are known to interfere with cell cycle regulation, often causing cells to arrest in specific phases, thereby preventing their proliferation. nih.gov The G2/M phase of the cell cycle is a common target. nih.govresearchgate.net The inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression, is a well-established mechanism for some pyrimidine derivatives. nih.gov For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. nih.gov By binding to and inhibiting these kinases, the compounds suppress downstream signaling pathways, leading to a blockade of cell cycle progression and subsequent inhibition of cell proliferation. nih.gov

| Compound Class/Analogue | Target Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine-tethered chalcone (B-4) | A549, MCF-7 | Induced apoptosis in 11.9% (A549) and 10.2% (MCF-7) of cells. | nih.gov |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine (Analogue 66) | Tumor cell lines | Inhibited CDK6/CDK9, blocking cell cycle progression and inducing apoptosis. | nih.gov |

| Imidazole–pyrimidine–sulfonamide hybrid (Analogue 83) | MCF-7 | Increased caspase-9 levels to 27.13 ± 0.54 ng/mL. | mdpi.com |

| 3,5-diphenyl-2-pyrazoline derivative (Analogue 4) | HCT116 | Induced G2/M cell cycle arrest. | researchgate.net |

Tubulin Polymerization Inhibition and Microtubule Dynamics in In Vitro Systems

The disruption of the microtubule cytoskeleton is a clinically validated strategy in cancer chemotherapy, and several pyrimidine-containing compounds have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.

Compounds that interfere with tubulin dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. Many pyrimidine-based inhibitors function by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.com This binding prevents the polymerization of tubulin heterodimers into microtubules. In vitro cell-free assays using purified tubulin have confirmed that certain heterocyclic-fused pyrimidines can effectively inhibit tubulin assembly in a dose-dependent manner. nih.gov

The cellular consequences of this inhibition are profound. Treatment of cancer cells with these compounds leads to a marked disruption of the microtubule network. mdpi.com Immunofluorescence microscopy reveals a loss of the filamentous microtubule structure, preventing the formation of a functional mitotic spindle. researchgate.net This failure in spindle assembly activates the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle, which is a hallmark of antitubulin agents. researchgate.net

| Compound Class/Analogue | Inhibitory Activity (IC₅₀) | Binding Site | Reference |

|---|---|---|---|

| Triazole-pyrimidine hybrid (Analogue 12a) | 2.06 µM | Colchicine | mdpi.com |

| Triazole-pyrimidine hybrid (Analogue 65a) | 4.6 µM | Not specified | mdpi.com |

| Heterocyclic-fused pyrimidines (4a and 6a) | Effective inhibition at nanomolar concentrations (cell-based assays) | Colchicine | nih.gov |

| Fused 1,4-benzodioxane (B1196944) pyrimidine (Analogue 131) | Effectively suppressed tubulin polymerization (IC₅₀ not stated) | Not specified | mdpi.com |

Conclusion and Future Directions in Academic Discovery

Summary of Current Research Landscape for 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol and its Class

The current body of scientific literature indicates that while the specific compound this compound is not extensively documented, the broader class of pyrimidine (B1678525) derivatives is a cornerstone of medicinal chemistry and drug discovery. gsconlinepress.comtandfonline.com Pyrimidines, as essential components of nucleic acids, represent a "privileged scaffold" that researchers frequently explore for therapeutic applications. gsconlinepress.comnih.gov The research landscape for pyrimidine-based compounds is vast and dynamic, with significant efforts focused on developing novel treatments for a range of diseases.

Substituted pyrimidines, including those with phenyl and other heterocyclic moieties, are widely investigated for their potential as:

Anticancer Agents: This is the most prominent area of research, with pyrimidine derivatives being designed to target various cancer cell lines, including breast, lung, colon, and prostate cancers. nih.govmdpi.comresearchgate.net Their structural similarity to endogenous nucleobases allows them to act as antimetabolites, interfering with cancer cell proliferation. gsconlinepress.com

Antimicrobial and Antiviral Agents: The pyrimidine core is integral to numerous compounds developed to combat bacterial, fungal, and viral infections. gsconlinepress.comtandfonline.com

Anti-inflammatory Agents: Researchers have successfully developed pyrimidine derivatives that show significant anti-inflammatory activity, in some cases by targeting enzymes like cyclooxygenase-2 (COX-2). tandfonline.com

Kinase Inhibitors: The pyrimidine scaffold is a key feature in many small-molecule kinase inhibitors, which are crucial in oncology and immunology for targeting specific signaling pathways. mdpi.com

The existing research provides a strong rationale for the investigation of this compound. The presence of a phenyl group, a pyrazine (B50134) ring, and a pyrimidin-4-ol core suggests that it likely shares the potential for biological activity observed in its chemical relatives. Future research on this specific molecule would logically commence with its synthesis and subsequent screening against a panel of cancer cell lines and microbial strains to determine its primary therapeutic potential.

Emerging Methodologies in Synthetic and Computational Chemistry for Pyrimidine-Based Compounds

Advances in both synthetic and computational chemistry are rapidly accelerating the discovery and optimization of pyrimidine-based compounds. nih.gov These emerging methodologies offer greater efficiency, precision, and predictive power, paving the way for the development of novel drug candidates. mdpi.com

Synthetic Methodologies: Modern synthetic strategies are moving towards more efficient and environmentally friendly processes. Key emerging methods include multicomponent reactions (MCRs), which allow for the construction of complex pyrimidine derivatives in a single step from simple precursors. This approach enhances efficiency and reduces waste. Additionally, techniques such as microwave-assisted and ultrasound-irradiated synthesis are being employed to shorten reaction times and improve yields of pyrimidine compounds.

| Methodology | Description | Key Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. | High atom economy, reduced waste, operational simplicity, rapid access to large compound libraries. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Dramatically reduced reaction times, improved yields, higher product purity. |

| Green Chemistry Approaches | Utilizing environmentally benign solvents (e.g., water) and catalysts. | Reduced environmental impact, increased safety, sustainability. |

| Catalyzed Cycloadditions | Employing metal or organocatalysts for cyclization reactions to form the pyrimidine ring. | High efficiency, control over regioselectivity, milder reaction conditions. acs.org |

Computational Methodologies: Computational tools have become indispensable in modern drug discovery, enabling the rational design and prediction of the biological activity of new molecules before their synthesis. openmedicinalchemistryjournal.comnih.gov For pyrimidine-based compounds, these methods are used to understand structure-activity relationships (SAR), predict binding to biological targets, and estimate pharmacokinetic properties. emanresearch.org

Key computational approaches include:

Molecular Docking: Simulates the interaction between a small molecule (like a pyrimidine derivative) and a target protein, predicting its binding orientation and affinity. tandfonline.com This is crucial for identifying potential drug targets and optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR methods provide insights into how specific structural features influence potency. emanresearch.org

Molecular Dynamics (MD) Simulations: Simulates the movement of atoms in a ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions and stability.

De Novo Drug Design: Uses algorithms to design entirely new molecules from scratch that are predicted to have high affinity and selectivity for a specific biological target. tandfonline.com

These computational strategies significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. openmedicinalchemistryjournal.com

Identification of Unexplored Molecular Targets and Pathways for Further Investigation

While pyrimidine derivatives have been extensively studied against well-known targets like kinases and DNA/RNA synthesis pathways, significant opportunities exist to explore their activity against novel and underexplored molecular targets. nih.gov The structural versatility of the pyrimidine scaffold makes it an ideal starting point for designing inhibitors for new classes of enzymes and receptors. numberanalytics.com

Potential Unexplored Targets for Pyrimidine Derivatives:

| Target Class | Specific Examples | Therapeutic Area | Rationale |

| Epigenetic Modifiers | Histone Deacetylases (HDACs), Methyltransferases | Oncology, Neurology | The nitrogen atoms in the pyrimidine and pyrazine rings can act as key hydrogen bond acceptors/donors, a common feature in epigenetic enzyme inhibitors. |

| Protein-Protein Interaction (PPI) Modulators | p53-MDM2, Bcl-2 family | Oncology | The rigid heterocyclic scaffold can be elaborated with substituents to mimic key amino acid residues and disrupt critical protein interactions that drive cancer progression. |

| Metabolic Enzymes | Dihydroorotate dehydrogenase (DHODH), Indoleamine 2,3-dioxygenase (IDO1) | Oncology, Immunology | Targeting cellular metabolism is a validated anticancer strategy. Pyrimidine analogues can act as competitive inhibitors of enzymes involved in nucleotide or amino acid metabolism. |

| Cancer Stem Cell (CSC) Pathways | Wnt/β-catenin, Notch, Hedgehog | Oncology | CSCs are implicated in tumor recurrence and metastasis. mdpi.com Pyrimidine derivatives could be designed to selectively inhibit signaling pathways essential for CSC self-renewal and survival. mdpi.com |

| Neuroinflammatory Targets | Microglial activation pathways, Inflammasomes | Neurodegenerative Diseases | Given their known anti-inflammatory properties, pyrimidine derivatives could be repurposed or redesigned to target specific components of the neuroinflammatory cascade in diseases like Alzheimer's and Parkinson's. |

The application of the computational methods described in section 7.2, particularly virtual screening and molecular docking, will be instrumental in efficiently screening libraries of pyrimidine compounds against these novel targets. nih.gov

Opportunities for Interdisciplinary Research in Heterocyclic Compound Discovery

The future of drug discovery for heterocyclic compounds like this compound lies in fostering robust interdisciplinary collaborations. nih.govmdpi.com The complexity of modern therapeutic challenges requires a convergence of expertise from various scientific fields to move a compound from initial design to clinical application. acs.org

Key areas for interdisciplinary research include:

Chemistry and Biology: Synthetic chemists can design and create novel pyrimidine derivatives, while molecular and cellular biologists can perform high-throughput screening and detailed mechanistic studies to evaluate their biological activity and identify their molecular targets. solubilityofthings.com

Computational and Medicinal Chemistry: Computational chemists can use predictive models to design libraries of virtual compounds with high potential, guiding medicinal chemists to synthesize only the most promising candidates, thereby accelerating the lead optimization process. mdpi.comrroij.com

Pharmacology and Materials Science: Pharmacologists are essential for evaluating the efficacy of new compounds in preclinical models. Collaboration with material scientists can lead to the development of novel drug delivery systems (e.g., nanoparticles) to improve the solubility, stability, and targeted delivery of promising but challenging heterocyclic compounds. mdpi.comsolubilityofthings.com

Chemical Biology and Clinical Science: Chemical biologists can develop sophisticated probes from pyrimidine scaffolds to better understand disease pathways. This fundamental knowledge can, in turn, provide clinicians with new biomarkers and a deeper understanding of the mechanism of action of potential drugs, facilitating more effective clinical trial design.

By breaking down traditional disciplinary silos, research institutions and pharmaceutical companies can create a more integrated and efficient pipeline for drug discovery. researchgate.netsydney.edu.au This collaborative approach is essential to unlock the full therapeutic potential of versatile heterocyclic scaffolds like pyrimidine and to address the complex, unmet medical needs of the 21st century. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of pyrazine-2-carboxamide with a phenyl-substituted diketone precursor under acidic or basic conditions. For example, using ammonium acetate as a catalyst in ethanol at reflux (80–90°C) for 12–24 hours achieves moderate yields (~40–50%). Optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature gradients can improve regioselectivity and reduce byproducts like pyrimidinone derivatives .

- Key Parameters : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and purify via recrystallization (ethanol/water) or column chromatography.

Q. How do structural modifications at the pyrimidine core affect the compound's physicochemical properties?

- Analysis : Substitution patterns on the pyrimidine ring (e.g., hydroxyl at position 4, phenyl at position 6) influence solubility and hydrogen-bonding capacity. Computational studies (DFT) suggest the hydroxyl group enhances dipole-dipole interactions, while the pyrazine ring contributes to π-π stacking with aromatic residues in biological targets .

- Experimental Validation : Compare logP values (via shake-flask method) and thermal stability (DSC/TGA) of derivatives to correlate structure with bioavailability and stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Protocols :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., pyrazine protons at δ 8.5–9.0 ppm, pyrimidine C-4 hydroxyl at δ 10–12 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation pathways.

- IR : O–H stretch (~3200 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

- Contradiction Analysis : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, concentration thresholds). For example, reports moderate activity against Staphylococcus aureus (MIC 32 µg/mL) but no anti-inflammatory effects in RAW 264.7 cells. Validate via dose-response assays and orthogonal models (e.g., zebrafish inflammation assays) .

- Mechanistic Studies : Use molecular docking to assess binding affinity for bacterial enoyl-ACP reductase vs. COX-2 enzymes, prioritizing targets with <2 Å RMSD .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the pyrazine ring?

- Methodology : Introduce directing groups (e.g., methyl or chloro) at specific positions to control electrophilic attack. For halogenation, use NBS in CCl₄ under UV light to favor substitution at the pyrazine C-5 position .

- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 0°C for kinetic products vs. 60°C for thermodynamic) and monitor intermediates via in-situ IR .

Q. How do solvent effects influence the compound's tautomeric equilibrium (pyrimidin-4-ol vs. pyrimidin-4-one)?

- Tautomer Stability : In polar aprotic solvents (DMSO), the enol form (pyrimidin-4-ol) dominates due to intramolecular H-bonding, while in water, the keto form (pyrimidin-4-one) is stabilized. Quantify via ¹H NMR titration and pH-dependent UV-Vis spectroscopy (λ_max shifts from 270 nm to 290 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.